molecular formula C7H13NO3 B3339795 2-Hydroxy-2-(piperidin-4-yl)acetic acid CAS No. 1258641-10-9

2-Hydroxy-2-(piperidin-4-yl)acetic acid

Cat. No.: B3339795
CAS No.: 1258641-10-9
M. Wt: 159.18
InChI Key: KDBOBQCTMQRDBV-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(piperidin-4-yl)acetic acid is an organic compound that features a piperidine ring substituted with a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(piperidin-4-yl)acetic acid typically involves the reaction of piperidine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(piperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(piperidin-4-yl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-(piperidin-4-yl)ethanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-Hydroxy-2-(piperidin-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(piperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The piperidine ring may also interact with receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(piperidin-3-yl)acetic acid
  • 2-Hydroxy-2-(piperidin-2-yl)acetic acid
  • 2-Hydroxy-2-(piperidin-4-yl)propanoic acid

Uniqueness

2-Hydroxy-2-(piperidin-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the hydroxyacetic acid moiety on the piperidine ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-hydroxy-2-piperidin-4-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-6(7(10)11)5-1-3-8-4-2-5/h5-6,8-9H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBOBQCTMQRDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxy-2-(piperidin-4-yl)acetic acid
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2-Hydroxy-2-(piperidin-4-yl)acetic acid
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Reactant of Route 5
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Reactant of Route 6
2-Hydroxy-2-(piperidin-4-yl)acetic acid

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